molecular formula C20H22N4O4S2 B3015079 N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933206-18-9

N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3015079
CAS No.: 933206-18-9
M. Wt: 446.54
InChI Key: ZWHRNSSRAIVKJL-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide” is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 2. The 1,3,4-thiadiazole ring, known for its electron-withdrawing nature and metabolic stability, distinguishes this compound from analogous oxadiazole-containing derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-28-16-7-5-14(6-8-16)21-19(26)11-24-10-18(27-3)17(25)9-15(24)12-29-20-23-22-13(2)30-20/h5-10H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRNSSRAIVKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Feature Target Compound Comparable Compounds Key Differences
Core Structure Pyridinone (4-oxopyridine) ring Thieno[3,2-d]pyrimidinone (), pyrimido[5,4-b]indol () Pyridinone lacks fused aromatic systems, potentially reducing steric hindrance for target binding .
Heterocyclic Moiety 5-Methyl-1,3,4-thiadiazole (thioether-linked) 1,3,4-oxadiazole (), 1,2,4-triazole () Thiadiazole’s sulfur atom enhances electron-withdrawing effects vs. oxadiazole’s oxygen .
Substituents 4-Ethoxyphenyl (acetamide), methoxy (pyridinone) 4-Chlorophenyl (), 4-methylphenyl (), pyridinyl () Ethoxy group improves lipophilicity vs. chlorophenyl’s electronegativity .
Linker Thioether (-S-CH2-) Direct sulfanyl (-S-) (), methylene (-CH2-) () Thioether linker may confer flexibility and redox stability compared to direct linkages .

Research Findings and Implications

Electron-Withdrawing Effects : The 1,3,4-thiadiazole ring in the target compound may improve stability in biological systems compared to oxadiazole derivatives, as sulfur’s lower electronegativity reduces susceptibility to nucleophilic attack .

Structural Flexibility : The thioether linker (-S-CH2-), as opposed to rigid direct sulfanyl bonds, could enable conformational adaptability for target engagement, a feature critical in kinase inhibitors .

Data Tables

Molecular Properties Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound ~447.5 3.2 Thiadiazole, pyridinone, ethoxy
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () ~469.6 4.1 Thienopyrimidinone, thiadiazole
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () ~528.9 2.8 Oxadiazole, pyrimidine, nitro

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